4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide
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Description
“4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, a similar compound was synthesized starting from 4-chlorobenzoic acid. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .Scientific Research Applications
Photochemical Decomposition
Studies have explored the photochemical decomposition of related sulfonamide compounds, revealing their photolabile nature in acidic aqueous solutions and the formation of various photoproducts. Such insights can be crucial for understanding the environmental fate and photostability of complex sulfonamides, including the compound (Wei Zhou & D. Moore, 1994).
Antimicrobial and Antifungal Activities
Research on novel sulfanilamide-derived triazoles, including structures similar to the specified compound, has demonstrated promising antibacterial and antifungal activities. These findings highlight the potential of such compounds in developing new antimicrobial agents (Xian-Long Wang, Kun Wan, & Cheng‐He Zhou, 2010).
Carbonic Anhydrase Inhibition
Compounds incorporating phenyl-1,2,3-triazole moieties, akin to the compound in focus, have been synthesized and found to be effective inhibitors of carbonic anhydrase, a crucial enzyme in various physiological processes. This underscores their potential therapeutic applications, especially in treating conditions like glaucoma (A. Nocentini et al., 2016).
Herbicide Metabolism
Research on the metabolism of sulfonamide-based herbicides, such as chlorsulfuron, has provided insights into the selectivity mechanisms of these compounds for certain cereal crops. Understanding the metabolic pathways of related sulfonamides could lead to the development of more selective and environmentally friendly herbicides (P. Sweetser, G. S. Schow, & J. M. Hutchison, 1982).
properties
IUPAC Name |
4-chloro-N-[1-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-2-phenylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl3N4O2S2/c1-31-23(28-29-24(31)34-15-17-7-12-20(26)21(27)13-17)22(14-16-5-3-2-4-6-16)30-35(32,33)19-10-8-18(25)9-11-19/h2-13,22,30H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLGAEAMBJJAQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C(CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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